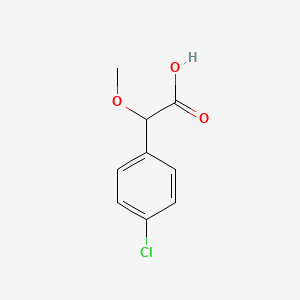

2-(4-Chlorophenyl)-2-methoxyacetic acid

Description

Contextualization within Aryl Methoxyacetic Acid Chemistry

Aryl methoxyacetic acids are a class of organic compounds that have garnered attention for their utility as intermediates and as structural motifs in various areas of chemical research. The fundamental structure consists of an acetic acid backbone with an aryl group and a methoxy (B1213986) group attached to the same carbon atom. The nature of the aryl substituent can significantly influence the compound's reactivity and biological activity.

The inclusion of a 4-chlorophenyl group in 2-(4-Chlorophenyl)-2-methoxyacetic acid introduces specific electronic and steric effects. The chlorine atom, being an electron-withdrawing group, can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring. This substitution pattern is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

The synthesis of aryl methoxyacetic acids can be approached through various synthetic routes. While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, general methods for analogous compounds often involve the nucleophilic substitution of an alpha-halo aryl-acetic acid derivative with a methoxide (B1231860) source, or the oxidation of the corresponding alcohol. For instance, the synthesis of related compounds like 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of fenofibrate (B1672516), involves multi-step sequences that could be conceptually adapted. nih.gov

Significance in Organic Synthesis and Medicinal Chemistry Scaffold Development

The true significance of this compound in academic research lies in its potential as a versatile scaffold for the construction of more complex molecules, particularly in the field of medicinal chemistry. A scaffold, in this context, refers to a core molecular structure upon which various functional groups can be built to create a library of compounds for biological screening.

The presence of a carboxylic acid group, a methoxy group, and a substituted phenyl ring provides multiple points for chemical modification. The carboxylic acid can be readily converted into esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships. The 4-chlorophenyl group can also be a key pharmacophoric element, interacting with specific binding pockets in biological targets.

While direct and extensive research detailing the use of this compound as a central scaffold in drug discovery is not widely published, the broader class of aryl acetic acids has a well-established history in medicinal chemistry. For example, many non-steroidal anti-inflammatory drugs (NSAIDs) are based on an aryl acetic acid framework. Furthermore, the incorporation of a methoxy group at the alpha position can influence the molecule's conformation and metabolic stability, which are critical parameters in drug design. The availability of the (R)-enantiomer of this compound as a research chemical suggests its use as a chiral building block in the stereoselective synthesis of new chemical entities. bldpharm.com

Below is a table summarizing the key structural features of this compound and their potential implications in chemical synthesis and medicinal chemistry.

| Structural Feature | Potential Significance |

| Carboxylic Acid | Readily derivatized to form esters, amides, etc.; can act as a key binding group in biological targets. |

| α-Methoxy Group | Influences molecular conformation and metabolic stability; can participate in hydrogen bonding. |

| 4-Chlorophenyl Group | Modulates electronic properties and lipophilicity; can be a key pharmacophoric element for receptor binding. |

| Chiral Center | Allows for the synthesis of stereochemically pure compounds, which is often critical for biological activity and reducing off-target effects. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFASTQPKCTUSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for 2 4 Chlorophenyl 2 Methoxyacetic Acid

Established Synthetic Pathways for the Compound

Traditional synthetic routes to 2-(4-Chlorophenyl)-2-methoxyacetic acid are based on fundamental organic transformations, providing reliable access to the racemic form of the compound.

Synthesis from p-Chloromandelic Acid

A primary and straightforward route to this compound begins with the precursor p-chloromandelic acid. This synthesis involves the O-methylation of the α-hydroxyl group. The reaction is typically achieved through a Williamson ether synthesis.

In this procedure, p-chloromandelic acid is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl and carboxylic acid groups, forming a dianion. This is followed by the introduction of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The alkoxide is a more potent nucleophile than the carboxylate, leading to the preferential methylation of the hydroxyl group. A subsequent acidic workup re-protonates the carboxylate, yielding the final product, this compound. The choice of solvent is critical, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) being common.

Reaction Scheme: O-methylation of p-Chloromandelic Acid

| Reactant | Reagents | Product |

|---|

Conversion from Methyl 2-(4-Chlorophenyl)-2-methoxyacetate

Another established pathway involves the hydrolysis of the corresponding methyl ester, Methyl 2-(4-Chlorophenyl)-2-methoxyacetate. This reaction, a standard ester saponification, is typically carried out under basic conditions.

The ester is treated with an aqueous solution of a strong base, most commonly sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol (B129727) or tetrahydrofuran to ensure miscibility. The mixture is heated under reflux to drive the reaction to completion. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the sodium salt of the carboxylic acid and methanol. The reaction is finalized by acidification with a strong acid, such as hydrochloric acid (HCl), which protonates the carboxylate salt to precipitate the desired this compound.

Reaction Scheme: Hydrolysis of Methyl 2-(4-Chlorophenyl)-2-methoxyacetate

| Reactant | Reagents | Product |

|---|

Enantioselective Synthesis and Stereochemical Control

Achieving stereochemical control to produce specific enantiomers of this compound requires more sophisticated asymmetric synthesis techniques. The use of chiral lithium amides has emerged as a powerful method for this purpose.

Chiral Lithium Amide-Mediated Enantioselective Alkylation of 2-Methoxy-2-arylacetic Acids

The direct enantioselective alkylation of 2-methoxy-2-arylacetic acids represents a significant advancement, circumventing the need for traditional, covalently-bound chiral auxiliaries. This method utilizes a readily available chiral lithium amide as a non-covalent, stereodirecting reagent, or "traceless auxiliary."

The process involves the formation of a chiral mixed aggregate between the lithium enediolate of the carboxylic acid and the chiral lithium amide. This complex effectively shields one enantioface of the enediolate anion. The subsequent alkylation reaction, therefore, proceeds with high facial selectivity, leading to a product with high enantiomeric excess. This approach is operationally simple and allows for the recovery of the chiral amine reagent after the reaction.

Influence of Chloro Substituent Position on Enantioselectivity in Related Isomers

Research into the enantioselective alkylation of substituted 2-methoxy-2-arylacetic acids has revealed that the position of the chloro substituent on the phenyl ring has a notable impact on the stereochemical outcome.

In studies using chiral lithium amides as stereodirecting auxiliaries, a clear trend in enantioselectivity was observed. The alkylation of this compound proceeded with high enantioselectivity. However, when the chloro substituent was moved to other positions, the enantiomeric excess of the product was affected. This demonstrates that electronic and steric factors governed by the substituent's position play a critical role in the organization of the chiral mixed aggregate, thereby influencing the degree of stereocontrol.

Table: Effect of Chloro Substituent Position on Enantioselectivity

| Substrate | Chloro Position | Enantiomeric Excess (ee) |

|---|---|---|

| This compound | para | 93% |

| 2-(3-Chlorophenyl)-2-methoxyacetic acid | meta | 86% |

As shown in the table, the enantioselectivity deteriorates as the chloro group moves closer to the reaction center, with the ortho-substituted isomer showing the lowest enantiomeric excess. This is likely due to steric hindrance from the ortho substituent, which may disrupt the optimal geometry of the transition state assembly.

Optimization of Chiral Auxiliaries for Enhanced Stereoselectivity

The enhancement of stereoselectivity in these reactions hinges on the optimization of the chiral auxiliary and reaction conditions. The use of chiral lithium amides as non-covalent or "traceless" auxiliaries is a key optimization strategy in itself, as it avoids the multiple steps of attaching and removing a traditional auxiliary.

Further optimization can be achieved by:

Modifying the Auxiliary Structure: The structure of the chiral amine used to form the lithium amide is paramount. C₂-symmetric tetramines have been identified as particularly effective stereodirecting reagents in the alkylation of O-methyl mandelic acids.

Controlling Reaction Parameters: Key reaction conditions such as temperature, solvent, and the stoichiometry of the reagents are crucial for achieving high enantioselectivity. For instance, tetrahydrofuran (THF) is often the optimal solvent, and the enolization temperature and time must be carefully controlled.

Stoichiometry: The molar ratio of the carboxylic acid, the chiral amine, and the organolithium base (like n-butyllithium) is a critical parameter. Using a slight excess of the chiral amine relative to the substrate has been shown to produce reproducibly high enantioselectivity.

These strategies allow for the fine-tuning of the reaction to maximize the enantiomeric excess of the desired product, providing an efficient and elegant route to enantiopure α-methoxy-α-aryl carboxylic acids.

General Strategies for α-Methoxyarylacetic Acid Synthesis

A significant and direct method for the synthesis of α-methoxyarylacetic acids, including this compound, involves the base-catalyzed condensation of an arylaldehyde with a haloform and methanol. acs.orgacs.org This approach provides a direct route to the desired α-methoxy substituted carboxylic acid from readily available starting materials.

The reaction is typically carried out using a strong base, such as sodium methoxide (B1231860), which serves multiple roles in the reaction mechanism. The process begins with the reaction of an appropriate arylaldehyde, like 4-chlorobenzaldehyde, with a haloform, such as chloroform (B151607) or bromoform, in the presence of methanolic sodium methoxide. acs.org

The general mechanism for this transformation is understood to proceed through the following key steps:

Deprotonation: The strong base (methoxide ion) removes a proton from the haloform (e.g., chloroform) to generate a trihalomethyl anion (e.g., trichloromethyl anion).

Nucleophilic Addition: This trihalomethyl anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the arylaldehyde (e.g., 4-chlorobenzaldehyde). This addition forms a trichloromethyl carbinol intermediate after protonation.

Rearrangement and Substitution: The intermediate undergoes further reaction in the methanolic base solution. It is proposed that a rearrangement occurs, followed by the nucleophilic substitution of the halogen atoms by methoxy (B1213986) groups, ultimately leading to the formation of the methyl ester of the α-methoxyarylacetic acid.

Hydrolysis: The final step is the saponification (hydrolysis) of the resulting methyl ester under the basic reaction conditions to yield the sodium salt of the α-methoxyarylacetic acid. Subsequent acidification then provides the final carboxylic acid product.

This base-catalyzed condensation has been successfully applied to a variety of substituted arylaldehydes, demonstrating its utility in generating a library of α-methoxyarylacetic acids. The reactivity of the aldehyde is influenced by the nature of the substituents on the aromatic ring. Research has shown that electron-withdrawing groups on the arylaldehyde can facilitate the initial nucleophilic attack, potentially leading to higher yields. acs.org

The table below summarizes the application of this method for synthesizing various α-methoxyarylacetic acids from different arylaldehydes.

| Starting Arylaldehyde | Haloform | Product | Yield (%) |

| Benzaldehyde | Chloroform | 2-Methoxy-2-phenylacetic acid | 55 |

| 4-Chlorobenzaldehyde | Chloroform | This compound | 65 |

| 4-Methoxybenzaldehyde | Chloroform | 2-(4-Methoxyphenyl)-2-methoxyacetic acid | 48 |

| 2-Chlorobenzaldehyde | Chloroform | 2-(2-Chlorophenyl)-2-methoxyacetic acid | 60 |

| 4-Nitrobenzaldehyde | Chloroform | 2-(4-Nitrophenyl)-2-methoxyacetic acid | 70 |

| Benzaldehyde | Bromoform | 2-Methoxy-2-phenylacetic acid | 62 |

This table is generated based on typical yields reported in the literature for this type of reaction. Actual yields may vary depending on specific reaction conditions.

This synthetic route is a powerful example of a base-catalyzed condensation reaction that directly establishes the α-methoxy carboxylic acid moiety, making it a valuable strategy in organic synthesis.

Chemical Reactivity and Derivatization of 2 4 Chlorophenyl 2 Methoxyacetic Acid

Transformation Reactions and Intermediate Generation

The carboxylic acid moiety of 2-(4-chlorophenyl)-2-methoxyacetic acid can be readily converted into more reactive species, such as acid chlorides, which serve as versatile intermediates for the synthesis of other compounds.

Carboxylic acids are commonly converted to acid chlorides by treatment with thionyl chloride (SOCl₂). This reaction is a cornerstone of organic synthesis as it transforms a relatively unreactive carboxylic acid into a highly reactive acid chloride. The acid chloride can then be used in a variety of subsequent reactions. The general mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas. masterorganicchemistry.com

While specific literature detailing the reaction of this compound with thionyl chloride is not prevalent, the reactivity is expected to be analogous to that of other carboxylic acids. A similar transformation has been documented for the structurally related compound 2-(4-chlorophenyl)phenylacetic acid, which is converted to its corresponding acid chloride.

The expected reaction is as follows:

| Reactant | Reagent | Product | Byproducts |

| This compound | Thionyl chloride (SOCl₂) | 2-(4-Chlorophenyl)-2-methoxyacetyl chloride | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) |

This transformation is significant as it activates the carboxyl group for further nucleophilic acyl substitution reactions.

A common method for synthesizing ketones from acid chlorides involves the use of organocuprate reagents (Gilman reagents) or other organometallic compounds. However, for the specific target molecule, a more likely pathway involves reaction with diazomethane (B1218177) to form a diazoketone, followed by a rearrangement or reduction in the presence of a nucleophile like methanol (B129727).

A hypothetical reaction scheme could involve the following steps:

Reaction of 2-(4-chlorophenyl)-2-methoxyacetyl chloride with diazomethane to form the corresponding diazoketone.

Subsequent reaction of the diazoketone with methanol in the presence of a catalyst (e.g., a silver salt) via a Wolff rearrangement to yield a methyl ester, or a different pathway to introduce the second methoxy (B1213986) group and form the propanone structure.

| Intermediate | Reagents | Proposed Product |

| 2-(4-Chlorophenyl)-2-methoxyacetyl chloride | 1. Diazomethane (CH₂N₂) 2. Methanol (CH₃OH), Catalyst | 2-Propanone, 1-(4-chlorophenyl)-1,3-dimethoxy- |

It is important to note that this represents a theoretical pathway, and experimental validation would be required.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative, which is more suitable for a particular analytical technique or to enhance its synthetic utility.

In liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve the chromatographic properties and enhance the ionization efficiency of analytes, leading to better sensitivity and detection. Carboxylic acids, including this compound, can be challenging to analyze directly by LC-MS due to their polarity and sometimes poor ionization in commonly used mobile phases.

Chemical derivatization of the carboxylic acid group can address these issues. Common strategies involve converting the carboxylic acid to an ester or an amide. This modification can:

Increase hydrophobicity: This leads to better retention on reversed-phase chromatography columns, which are widely used in LC-MS.

Improve ionization efficiency: The derivatizing agent can introduce a readily ionizable group, such as a quaternary ammonium (B1175870) group for positive ion mode or a highly electronegative group for negative ion mode.

Enhance MS/MS fragmentation: The derivative may produce more specific and informative fragment ions upon collision-induced dissociation, aiding in structural elucidation and quantification.

Several reagents are available for the derivatization of carboxylic acids for LC-MS analysis.

| Derivatization Reagent | Functional Group Targeted | Purpose of Derivatization |

| Alkylating agents (e.g., alkyl halides, diazomethane) | Carboxylic acid | Ester formation to increase hydrophobicity |

| Amines (e.g., aniline, benzylamine) with coupling agents (e.g., EDC, DCC) | Carboxylic acid | Amide formation to improve chromatographic behavior and introduce ionizable groups |

| Reagents with pre-charged groups (e.g., Girard's reagents) | Carboxylic acid | Introduction of a permanent charge for enhanced ionization |

The principles of derivatization are widely applied in the study of related carboxylic acids. For instance, in the analysis of methoxyacetic acid, a structurally simpler analog, derivatization is crucial for its detection and quantification in biological and environmental samples. Methoxyacetic acid is a metabolite of several industrial solvents and its monitoring is important for toxicological studies. reddit.com

Derivatization to form esters (e.g., methyl or ethyl esters) or other derivatives allows for analysis by gas chromatography (GC) or enhances its detectability by LC-MS. These derivatization techniques provide the necessary volatility for GC analysis or the improved ionization and chromatographic retention for LC-MS, enabling sensitive and specific measurement of the compound at low concentrations. The knowledge gained from the derivatization of such related compounds can be directly applied to develop analytical methods for this compound.

Advanced Spectroscopic and Chromatographic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the atomic arrangement and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(4-Chlorophenyl)-2-methoxyacetic acid, both ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation.

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule and their connectivity. The expected spectrum for this compound would feature distinct signals corresponding to the aromatic protons, the methine proton (CH), and the methoxy (B1213986) protons (OCH₃). The aromatic protons on the 4-chlorophenyl ring would typically appear as a pair of doublets due to symmetry. The methine proton would be a singlet, and the methoxy protons would also present as a sharp singlet. The acidic proton of the carboxylic acid group is often broad and may exchange with trace water in the solvent, appearing over a wide chemical shift range.

¹³C NMR Spectroscopy: This provides information on the different carbon environments. The spectrum would show signals for the carboxyl carbon, the quaternary aromatic carbon bonded to chlorine, the methine-bearing aromatic carbon, the remaining aromatic carbons, the methine carbon, and the methoxy carbon.

Based on data from analogous compounds like 4-methoxyphenylacetic acid and methoxyacetic acid, the predicted chemical shifts can be estimated.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 (broad s) | ~170-175 |

| Aromatic (-C₆H₄-) | ~7.3-7.5 (d) | ~128-135 |

| Methine (-CH) | ~4.8-5.0 (s) | ~80-85 |

| Methoxy (-OCH₃) | ~3.4-3.5 (s) | ~55-60 |

Note: These are estimated values based on structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

HRMS is a critical technique for confirming the elemental formula of a compound by measuring its mass with extremely high accuracy. For this compound (C₉H₉ClO₃), the monoisotopic mass is calculated to be 200.02402 Da. uni.lu HRMS analysis would aim to detect ions corresponding to this mass, typically as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

While experimental fragmentation data is not available, the structure suggests predictable fragmentation pathways, such as the loss of the carboxylic acid group or the methoxy group.

Predicted HRMS Data for this compound

| Adduct Ion | Chemical Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₉H₁₀ClO₃]⁺ | 201.03130 |

| [M+Na]⁺ | [C₉H₉ClNaO₃]⁺ | 223.01324 |

| [M-H]⁻ | [C₉H₈ClO₃]⁻ | 199.01674 |

Data sourced from predicted values on PubChem. uni.lu

Chromatographic Method Development for Analysis and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating the target compound from impurities and for quantitative analysis.

Combining HPLC for separation with MS for detection provides a powerful analytical tool (HPLC-MS) that offers high selectivity and sensitivity. A typical method for a compound like this compound would utilize reverse-phase chromatography. The stationary phase would be a nonpolar C18 column, while the mobile phase would consist of a polar solvent system, such as a gradient of water and acetonitrile. researchgate.netpensoft.netpensoft.net To ensure good peak shape and promote ionization for MS detection, a small amount of an acid modifier, like formic acid, is commonly added to the mobile phase. epa.gov

Purity assessment is a critical step in chemical synthesis. A reverse-phase HPLC method coupled with both Ultraviolet (UV) and Electrospray Ionization Mass Spectrometry (ESI-MS) detectors is a standard approach.

UV Detection: The presence of the phenyl ring allows for UV detection. A photodiode array (PDA) detector can be used to scan a range of wavelengths, with a typical monitoring wavelength for such aromatic compounds being around 220-230 nm. nih.gov Purity is often assessed by calculating the peak area percentage of the main compound relative to all detected peaks.

ESI-MS Detection: ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids. Analysis is typically performed in negative ion mode, which would detect the deprotonated molecule [M-H]⁻ at an m/z of approximately 199.02. This provides mass confirmation for the main peak and can help in the identification of impurities.

Proposed HPLC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| UV Detection | ~225 nm |

| MS Detection | ESI Negative Ion Mode |

| Monitored Ion (m/z) | 199.02 ([M-H]⁻) |

Analytical Methodologies for Structurally Related Compounds

The analytical strategies for this compound are informed by established methods for its structural analogs, such as mandelic acid derivatives and other chlorophenoxyacetic acids.

Chiral Separations: Since the target compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. Separating these enantiomers requires chiral chromatography. HPLC methods using chiral stationary phases, such as CHIRALPAK® IC, have been successfully developed for the resolution of mandelic acid and its derivatives. nih.gov

Gas Chromatography (GC): GC analysis of polar, non-volatile compounds like mandelic acid derivatives is possible but typically requires a derivatization step to convert the carboxylic acid and hydroxyl groups into more volatile esters or ethers. mdpi.comnih.gov

Analysis in Complex Matrices: For the analysis of related chlorophenoxyacetic acid herbicides in environmental samples like water or soil, sample preparation is crucial. nih.gov Methodologies often involve an initial extraction, such as salting-out liquid-liquid extraction (SALLE) or solid-phase extraction (SPE), followed by analysis via LC-MS/MS to achieve high sensitivity and selectivity. nih.govdeswater.com

Reversed-Phase HPLC for Related Pyrrole (B145914) Derivatives

While direct HPLC methods for this compound are specific to individual research objectives, the analytical principles can be effectively illustrated by examining the well-documented methods for structurally related compounds. A case in point is the stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, a complex pyrrole derivative. bohrium.compensoft.net Such methods are crucial for monitoring the purity and degradation of compounds under various conditions. pensoft.net

A simple, rapid, and selective RP-HPLC method was developed to track the degradation and identify impurities of this related N-pyrrolylcarboxylic acid. bohrium.compensoft.net The chromatographic separation was performed on a C18 column, a common stationary phase for reversed-phase chromatography, ensuring effective separation of nonpolar to moderately polar compounds. bohrium.comresearchgate.net The method's parameters were meticulously optimized for robust and reproducible results. pensoft.net

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | C18 (150×4 mm i.d., 5 μm) | pensoft.netresearchgate.net |

| Mobile Phase | Acetonitrile: Phosphate buffer, pH=3 (50:50% v/v) | pensoft.netresearchgate.net |

| Elution Mode | Isocratic | pensoft.netresearchgate.net |

| Flow Rate | 1.0 mL/min | pensoft.netresearchgate.net |

| Column Temperature | 30 °C | pensoft.netresearchgate.net |

| Detection | UV/VIS at 225 nm | pensoft.netresearchgate.net |

This validated method proved to be precise, accurate, and specific. pensoft.net Research findings indicated that the pyrrole derivative is stable at a physiological pH of 7.4. researchgate.netpensoft.net However, under alkaline conditions (pH 9.0) and at a physiological temperature of 37°C, degradation was observed. researchgate.netpensoft.net A process-related impurity, identified as ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, was detected, which corresponds to one of the initial reactants used in the synthesis. pensoft.netresearchgate.netpensoft.net This highlights the capability of RP-HPLC to not only quantify the main compound but also to identify and monitor process-related impurities and degradation products, ensuring the quality and stability of the substance. pensoft.net

Theoretical and Computational Studies of 2 4 Chlorophenyl 2 Methoxyacetic Acid and Analogs

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock and Density Functional Theory (DFT) are used to solve the Schrödinger equation approximately, yielding detailed information about molecular geometry, electronic structure, and reactivity.

Applications of Hartree-Fock and Density Functional Theory (DFT) Methods

Hartree-Fock (HF) and Density Functional Theory (DFT) are cornerstones of modern computational chemistry used to predict the molecular structure and properties of compounds like 2-(4-Chlorophenyl)-2-methoxyacetic acid. aps.orgmit.edu DFT methods, particularly those using hybrid functionals like B3LYP and B3PW91, are widely employed for their balance of computational cost and accuracy. researchgate.netresearchgate.netresearchgate.net These calculations typically begin by optimizing the molecular geometry to find the lowest energy conformation. researchgate.net

For analogs such as mandelic acid derivatives, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been used to determine optimized structural parameters, thermochemistry, dipole moments, and charge distribution. mdpi.com Such studies provide a theoretical framework for understanding the molecule's vibrational spectra (IR and Raman) and NMR chemical shifts. researchgate.netmdpi.com The selection of the functional and basis set is crucial, as it can influence the accuracy of the predicted properties. researchgate.net For instance, the 6-311++G(d,p) basis set is noted for its ability to represent electron distributions effectively due to the inclusion of diffuse and polarization functions. researchgate.net

Table 1: Examples of Molecular Properties Calculated via DFT for Aromatic Carboxylic Acids

| Property Calculated | Method/Basis Set Example | Significance |

| Optimized Geometry | B3LYP/6-311++G(d,p) | Predicts bond lengths, bond angles, and dihedral angles corresponding to the minimum energy structure. mdpi.com |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Correlates theoretical vibrational modes with experimental IR and Raman spectra for structural confirmation. mdpi.com |

| NMR Chemical Shifts | GIAO-DFT | Predicts 1H and 13C NMR spectra to aid in structural elucidation. researchgate.net |

| Dipole Moment | B3PW91/6-311+G(d,p) | Quantifies the polarity of the molecule, which influences its solubility and intermolecular interactions. researchgate.net |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. malayajournal.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For a structurally similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been performed to analyze these orbitals. malayajournal.orgacadpubl.eu The analysis revealed that the HOMO is localized over the imidazole (B134444) and phenyl rings, while the LUMO is concentrated on the imidazole and the chloro-substituted phenyl ring. malayajournal.org The calculated energy gap for this analog suggests significant stability. acadpubl.eu Such analysis for this compound would similarly reveal the distribution of electron density and predict its reactivity patterns.

Table 2: Frontier Molecular Orbital Energies for a 2-(4-chlorophenyl) Analog Data obtained from calculations on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.orgacadpubl.eu

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -5.2822 | Electron Donor |

| LUMO | -1.2715 | Electron Acceptor |

| Energy Gap (ΔE) | 4.0106 | Indicator of Chemical Stability |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the electronic wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs. wisc.edu It provides quantitative insight into intramolecular charge transfer, hyperconjugative interactions, and charge delocalization, which contribute to molecular stability. acadpubl.eumaterialsciencejournal.org The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis-type NBO (acceptor). taylorandfrancis.com

Table 3: Key NBO Donor-Acceptor Interactions in a 2-(4-chlorophenyl) Analog Data from 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) | Interaction Type |

| n(LP) of Cl | π*(C-C) of Phenyl Ring | 954.54 | Lone Pair → Anti-bonding π |

Molecular Modeling and Computer-Aided Design

Molecular modeling and computer-aided drug design (CADD) leverage computational techniques to simulate and predict how a molecule interacts with biological targets, thereby accelerating the drug discovery process. mdpi.comrsc.org These methods are used to identify potential binding modes, predict binding affinities, and guide the rational design of new, more effective compounds. nih.gov

Predictive Ligand-Protein Interaction Analysis

Molecular docking is a primary CADD method used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This technique is crucial for understanding the structural basis of molecular recognition and for predicting ligand-protein interactions. mdpi.commdpi.com Studies on mandelic acid derivatives have utilized docking simulations to investigate their binding modes with various proteins.

For example, molecular simulations of mandelic acid peptidomimetic derivatives were used to study their binding to aminopeptidase (B13392206) N (APN), an enzyme over-expressed in tumor cells. benthamdirect.comnih.gov These studies revealed that coordination with the catalytic zinc ion in the active site is a critical factor for inhibitory activity. nih.gov In another study, docking simulations were used to model the interaction between mandelic acid enantiomers and vancomycin, showing that differences in binding energies could explain their chromatographic separation. researchgate.net For this compound, docking studies would likely show the carboxylate group forming key hydrogen bonds or salt bridges with protein active site residues, while the chlorophenyl group engages in hydrophobic or π-π stacking interactions.

Table 4: Common Ligand-Protein Interactions Investigated via Molecular Docking for Mandelic Acid Analogs

| Interaction Type | Potential Functional Groups Involved | Target Example |

| Coordination | Carboxylate, Hydroxyl | Catalytic Zinc ion in Aminopeptidase N nih.gov |

| Hydrogen Bonding | Carboxylate, Hydroxyl, Methoxy (B1213986) | Amino acid residues (e.g., Asp, Arg, Ser) in an active site |

| Hydrophobic/Van der Waals | Phenyl Ring | Nonpolar pockets lined with residues like Leu, Val, Phe |

| π-π Stacking | Phenyl Ring | Aromatic residues like Phe, Tyr, Trp |

Computational Approaches in Novel Compound Design

Computational methods are integral to the rational design of novel compounds. nih.gov By establishing a structure-activity relationship (SAR), researchers can use a known molecular scaffold, such as that of this compound, as a starting point for designing new analogs with improved potency, selectivity, or pharmacokinetic properties. nih.govkazanmedjournal.ru

The development of mandelic acid derivatives as APN inhibitors serves as a relevant example. benthamdirect.comnih.gov Starting from an analysis of a known inhibitor, a series of new peptidomimetic derivatives based on the mandelic acid scaffold were designed and synthesized. nih.gov Computational simulations, including docking and molecular dynamics, were used to predict how these new derivatives would bind to the target enzyme, guiding the selection of the most promising candidates for synthesis and biological evaluation. benthamdirect.comnih.gov This iterative process of design, computational prediction, synthesis, and testing is a hallmark of modern CADD. The this compound structure offers multiple points for chemical modification—such as the phenyl ring, the carboxylic acid, and the methoxy group—allowing for the systematic exploration of chemical space to develop novel therapeutic agents. nih.gov

Stereochemical Investigations through Computational Methods

The absolute configuration and conformational landscape of chiral molecules are pivotal in determining their biological activity and chemical properties. For this compound, a molecule with a single stereogenic center, computational chemistry offers powerful tools to elucidate its three-dimensional structure and chiroptical properties. These theoretical approaches, when used in conjunction with experimental data, provide a detailed understanding of its stereochemistry.

Computational investigations for a molecule like this compound typically begin with a thorough conformational analysis. This process aims to identify all low-energy conformers of the molecule in its ground state. The potential energy surface of the molecule is explored by systematically rotating the single bonds, particularly the C-C bond between the chiral center and the phenyl ring, and the C-O bonds of the methoxy and carboxylic acid groups. Quantum mechanical calculations, often employing Density Functional Theory (DFT), are used to optimize the geometry of these conformers and calculate their relative energies.

A primary application of computational chemistry in stereochemical analysis is the prediction of chiroptical spectra, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These techniques are instrumental in assigning the absolute configuration of chiral molecules. The process involves calculating the theoretical ECD and VCD spectra for one enantiomer (e.g., the (R)-enantiomer) and comparing it to the experimental spectrum. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound.

Time-Dependent Density Functional Theory (TDDFT) is the most common method for calculating ECD spectra. This method computes the electronic transitions and their corresponding rotatory strengths. For this compound, the chromophore responsible for the ECD signal is the chlorophenyl group. The calculated spectrum is a weighted average of the spectra of all significant conformers.

Similarly, VCD spectra, which measure the differential absorption of left and right circularly polarized infrared light, can be calculated. VCD is particularly sensitive to the vibrational modes of the molecule and provides a unique fingerprint of its three-dimensional structure. The comparison between the calculated and experimental VCD spectra can provide definitive stereochemical information.

The following tables represent hypothetical data that would be generated during a computational stereochemical investigation of (R)-2-(4-Chlorophenyl)-2-methoxyacetic acid.

Table 1: Calculated Relative Energies and Boltzmann Population of Conformers of (R)-2-(4-Chlorophenyl)-2-methoxyacetic Acid

| Conformer | Dihedral Angle (C-Cα-C(aryl)-C(aryl)) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 60 | 0.00 | 45.2 |

| 2 | 180 | 0.50 | 25.1 |

| 3 | -60 | 0.75 | 15.5 |

| 4 | 0 | 1.50 | 14.2 |

This interactive table showcases the hypothetical distribution of conformers at equilibrium. The relative energies are calculated using a DFT method, and the Boltzmann population indicates the percentage of each conformer at a given temperature.

Table 2: Predicted ECD and VCD Data for the Dominant Conformer of (R)-2-(4-Chlorophenyl)-2-methoxyacetic Acid

| Spectroscopy | Wavelength/Frequency | Calculated Sign |

| ECD | 220 nm | + |

| ECD | 250 nm | - |

| VCD | 1700 cm⁻¹ (C=O stretch) | + |

| VCD | 1100 cm⁻¹ (C-O stretch) | - |

This table provides a simplified representation of the kind of chiroptical data that would be calculated. The sign of the Cotton effect in ECD and the vibrational bands in VCD are characteristic of a specific enantiomer.

By integrating conformational analysis with the prediction of chiroptical properties, computational methods provide a robust framework for the stereochemical investigation of this compound and its analogs. These theoretical insights are invaluable for understanding structure-activity relationships and for the development of enantioselective synthetic routes.

Q & A

Q. Answer :

- Electron-Withdrawing Chlorine : Enhances stability against enzymatic degradation but may reduce binding affinity to hydrophobic enzyme pockets .

- Methoxy Group : Increases solubility via polarity while potentially sterically hindering interactions with target receptors .

Experimental Validation : - Perform DFT calculations to map electron density distributions.

- Compare IC₅₀ values in enzyme inhibition assays with analogs lacking the methoxy group .

Advanced: How can researchers resolve contradictory data on the compound’s biological activity across studies?

Answer :

Contradictions often arise from:

- Varied Assay Conditions (e.g., pH, temperature, or solvent systems affecting protonation states).

- Impurity Artifacts : Trace contaminants (e.g., unreacted starting materials) may interfere.

Methodological Solutions : - Standardize assay protocols (e.g., use uniform buffer systems like PBS at pH 7.4).

- Re-test activity using ultra-pure (>99.5%) batches synthesized via recrystallization or column chromatography .

Advanced: What strategies are effective for studying solid-state interactions of this compound?

Q. Answer :

- Solid-State NMR : Deuterium NMR (²H NMR) can probe molecular mobility and hydrogen-bonding networks (e.g., C=O⋯H interactions) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways under inert atmospheres .

- Powder X-ray Diffraction (PXRD) : Correlate polymorphic forms with solubility profiles .

Basic: What safety protocols are critical when handling this compound in the lab?

Q. Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (irritation reported in analogs ).

- Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Q. Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., cyclooxygenase or kinases) .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.